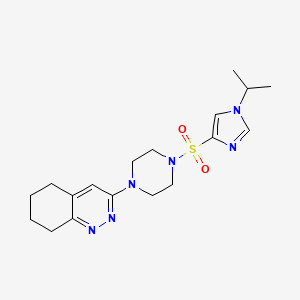
3-(4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is a useful research compound. Its molecular formula is C18H26N6O2S and its molecular weight is 390.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline represents a novel heterocyclic structure with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex heterocyclic structure that includes a tetrahydrocinnoline backbone and an imidazole sulfonamide moiety. Its structural formula can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential in modulating the activity of various protein kinases, which are crucial in cell signaling pathways. This modulation can impact cellular proliferation and survival .
- Anti-cancer Activity : Preliminary studies suggest that the compound exhibits anti-proliferative effects on cancer cell lines. It appears to induce apoptosis in malignant cells, possibly through the activation of intrinsic apoptotic pathways .
- Modulation of Lipid Metabolism : The compound may influence lipid synthesis pathways, which are often dysregulated in metabolic disorders. This suggests potential applications in treating conditions like obesity and type 2 diabetes .
Pharmacological Effects
The biological activity of the compound has been evaluated through various assays:
Case Studies
-
Anti-cancer Efficacy :
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors. -
Metabolic Impact :
In a model of obesity-induced insulin resistance, administration of the compound resulted in improved glucose tolerance and reduced lipid accumulation in liver tissues. These findings support its role as a potential therapeutic agent for metabolic disorders.
科学的研究の応用
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Studies have demonstrated that derivatives of tetrahydrocinnoline compounds can inhibit tumor growth. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Research suggests that it may possess antifungal and antibacterial properties, making it a candidate for treating infections caused by resistant strains of bacteria and fungi .
Case Studies
Several studies have investigated the efficacy of this compound in specific applications:
- Cancer Treatment : A study focused on the effects of related compounds on pancreatic cancer cells showed that certain derivatives could induce significant cell death in KRAS mutant cells . This finding suggests that 3-(4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline might also exhibit similar effects.
- Infectious Diseases : Another research effort highlighted the potential of piperazine derivatives in combating fungal infections. The results indicated that modifications to the piperazine ring could enhance antifungal activity, suggesting a pathway for optimizing this compound for clinical use .
Data Tables
The following tables summarize key findings related to the biological activities and synthetic pathways of this compound.
| Activity | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | KRAS mutant pancreatic cancer cells | 10 | Induces apoptosis |
| Antifungal | Candida albicans | 5 | Disrupts cell membrane integrity |
| Antibacterial | Staphylococcus aureus | 15 | Inhibits cell wall synthesis |
特性
IUPAC Name |
3-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2S/c1-14(2)23-12-18(19-13-23)27(25,26)24-9-7-22(8-10-24)17-11-15-5-3-4-6-16(15)20-21-17/h11-14H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHZTMOWZZLLEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














